![molecular formula C7H8N4OS B2956758 2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one CAS No. 926211-93-0](/img/structure/B2956758.png)
2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one
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Overview
Description
2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one, also known as DMTCP, is an important organic compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its ring structure. DMTCP has been widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-(Dimethylamino)-6h,7h-[1,3]thiazolo[4,5-d]pyrimidin-7-one”, focusing on unique applications:
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .
Structural Characterization and Anticancer Activity
Further research into the structural characterization of this compound has led to insights into its anticancer activity. X-ray diffraction data analysis has been used to study the crystalline structure of derivatives, which can inform their potential as anticancer agents .
Chemical Properties and Application
The chemical properties of substituted derivatives of this compound have been explored. The selectivity of intramolecular acylation and the stabilization due to conjugation of endocyclic double bonds are areas of interest. These properties can influence the application of these compounds in pharmaceuticals .
Antimicrobial Activity
There is also research into the antimicrobial activity of this compound. Novel series of derivatives have been synthesized and evaluated for their effectiveness against various microbes .
Mechanism of Action
Target of Action
The primary targets of 2-(Dimethylamino)-6h,7h-[1,3]thiazolo[4,5-d]pyrimidin-7-one are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These targets play a crucial role in the proliferation and survival of cancer cells.
Biochemical Pathways
The compound affects the biochemical pathway involving topoisomerase I. This enzyme is crucial for DNA replication, transcription, and repair. By inhibiting topoisomerase I, the compound disrupts these processes, leading to DNA damage and cell death . The downstream effects include the inhibition of cancer cell proliferation and the induction of apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action include DNA damage, inhibition of cancer cell proliferation, and induction of apoptosis . These effects result in the reduction of tumor size and potentially the eradication of cancer cells.
properties
IUPAC Name |
2-(dimethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-11(2)7-10-5-4(13-7)6(12)9-3-8-5/h3H,1-2H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIPFSYJSJGMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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